molecular formula C14H9ClN2OS B12617702 (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone CAS No. 914644-33-0

(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone

Cat. No.: B12617702
CAS No.: 914644-33-0
M. Wt: 288.8 g/mol
InChI Key: VTSLBOKLTPUQDF-UHFFFAOYSA-N
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Description

(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone is a chemical compound with a molecular formula of C14H9ClN2OS It belongs to the class of thienopyridines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzoyl chloride with 2-aminothiophene-3-carboxamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thienopyridines.

Scientific Research Applications

Chemistry

In chemistry, (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and infections.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials. Its unique chemical properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone
  • (2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone
  • (2-Aminothieno[2,3-c]pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone

Uniqueness

Compared to similar compounds, (2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 2-chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

CAS No.

914644-33-0

Molecular Formula

C14H9ClN2OS

Molecular Weight

288.8 g/mol

IUPAC Name

(2-aminothieno[2,3-c]pyridin-3-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C14H9ClN2OS/c15-10-4-2-1-3-8(10)13(18)12-9-5-6-17-7-11(9)19-14(12)16/h1-7H,16H2

InChI Key

VTSLBOKLTPUQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(SC3=C2C=CN=C3)N)Cl

Origin of Product

United States

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